

An In-depth Technical Guide to Ruddlesden-Popper Phases in Lanthanum Nickelate Systems

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Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: *B13748301*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ruddlesden-Popper (RP) phases of lanthanum nickelates, a class of materials that have garnered significant interest due to their diverse electronic and magnetic properties, including the recent discovery of high-temperature superconductivity. This document details their crystal structure, physical properties, synthesis methodologies, and key characterization techniques.

Introduction to Ruddlesden-Popper Phases

The Ruddlesden-Popper series of lanthanum nickelates are layered perovskite oxides with the general chemical formula $\text{La}_{n+1}\text{Ni}_n\text{O}_{3n+1}$

$$\text{La}_{n+1}\text{Ni}_n\text{O}_{3n+1}$$

where 'n' represents the number of consecutive NiO

layers

per unit cell

$$\text{La}_{n+1}\text{Ni}_n\text{O}_{3n+1}$$

, where 'n' represents the number of consecutive NiO

layers

perovskite layers. These perovskite blocks are separated by a rock-salt LaO layer, creating a quasi-two-dimensional structure. This structural characteristic gives rise to a fascinating array of physical phenomena, including metal-insulator transitions and superconductivity, making them a fertile ground for condensed matter physics research. The 'n' value in the formula dictates the dimensionality of the system, with $n=1$ being the most two-dimensional and $n=\infty$ (LaNiO

33

) representing the three-dimensional perovskite limit.

Crystal Structure and Properties

The crystal structure of the

$n + 1n + 1$

n

O

$3n + 13n + 1$

series consists of 'n' layers of corner-sharing NiO

66

octahedra, forming perovskite-like slabs, which are separated by LaO rock-salt layers. This layered structure is crucial in determining the electronic and magnetic properties of these materials.

Structural Parameters

The lattice parameters of the first three members of the lanthanum nickelate Ruddlesden-Popper series at room temperature are summarized in the table below. These values can vary slightly depending on the synthesis conditions and oxygen stoichiometry.

Phase (n)	Formula	Space Group	a (Å)	b (Å)	c (Å)
1	Langcontent- ng- c282987731= ""_nghost- ng- c454405063= ""	Orthorhombic (Fmmm)	5.459	5.465	12.687
	class="inline ng-star- inserted">				
	22				
	NiO				
2	44	Orthorhombic (Amam)	5.376	5.452	20.385
	La				
	33				
	Ni				
3	22	Monoclinic (P2 11 /a)	~5.43	~5.46	~28.0
	O				
	77				
	La				
	44				
	Ni				
	33				
	O				

1010

Note: The lattice parameters for $\text{La}_{1-x}\text{Ni}_x\text{O}_{3-\delta}$ are approximately as different studies report slight variations.

44

Ni

33

O

1010

are approximate as different studies report slight variations.

Physical Properties

The physical properties of lanthanum nickelate RP phases are strongly dependent on the number of perovskite layers, 'n'.

- $n=1$ (LaNiO_3): This compound is typically an antiferromagnetic insulator.

22

NiO

44

): This compound is typically an antiferromagnetic insulator.

- $n=2$ ($\text{La}_2\text{Ni}_2\text{O}_7$)

33

Ni

22

O

77

): At ambient pressure, it exhibits metallic behavior with a density-wave-like transition at around 110-150 K.[1] The most significant recent discovery is the emergence of high-temperature superconductivity in single crystals of La

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Ni

22

O

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under high pressure (above 14 GPa), with a transition temperature (T

*c*C

) of approximately 80 K.[2][3] This has sparked immense interest in the scientific community.

- n=3 (Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

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Ni

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O

1010

): This phase is metallic and also shows a density-wave-like anomaly. Superconductivity has also been reported in Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

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Ni

33

O

1010

under pressure.^[3]

The relationship between the number of perovskite layers ('n') and the resulting electronic properties is a key area of research, with the dimensionality playing a crucial role in the emergence of exotic states like high-temperature superconductivity.

Superconductivity in La₃Ni₂O₇

The discovery of superconductivity in La

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Ni

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O

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has been a major breakthrough. The superconducting transition temperature (T

cC

) is highly dependent on the applied pressure.

Pressure (GPa)	Onset T	Zero Resistance T
	<i>c</i> C	<i>c</i> C
	(K)	(K)
~6	-	-
9	-	~6.6
14.5	~78.1	41
18	~78.1	41
>14	~80	-

Data compiled from multiple sources, slight variations exist between different studies.[\[3\]](#)[\[4\]](#)

A structural phase transition from an orthorhombic (Amam) to a higher-symmetry tetragonal (I4/mmm) or orthorhombic (Fmmm) space group is believed to be associated with the emergence of superconductivity under pressure.[\[2\]](#)[\[4\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of lanthanum nickelate Ruddlesden-Popper phases.

Synthesis Methods

This method is widely used for preparing homogeneous, fine-particle oxide powders.

Protocol for La

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NiO

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:

- Precursor Preparation:

- Dissolve stoichiometric amounts of La(NO

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)

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·6H

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O and Ni(NO

33

)

22

·6H

22

O in deionized water.

- Prepare an aqueous solution of citric acid and ethylenediaminetetraacetic acid (EDTA).
- The molar ratio of La

3 + 3+

:Ni

2 + 2+

:EDTA:citric acid should be 2:1.15:3.15:6.3.[5]

- Sol Formation:

- Add the citric acid/EDTA solution to the metal nitrate solution under constant stirring at 80°C (353 K).[5]

- Adjust the pH of the solution to between 7 and 9 by adding ammonia solution (NH

33

·H

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O) to form a stable sol.[5]

- Gelation and Drying:

- Heat the sol at 150°C (423 K) with continuous stirring until a viscous gel is formed.[5]
- Dry the gel further in an oven at around 200°C (473 K) to obtain a precursor powder.

- Calcination:

- Grind the precursor powder thoroughly.
- Calcination of the powder is performed in air. For Langcontent-ng-c282987731="" _ngghost-ng-c454405063="" class="inline ng-star-inserted">

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NiO

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, a calcination temperature of 900-1000°C for several hours is typically required to obtain the pure Ruddlesden-Popper phase.

PLD is a versatile technique for growing high-quality epitaxial thin films.

General Protocol for Langcontent-ng-c282987731="" _ngghost-ng-c454405063="" class="inline ng-star-inserted">

$n + 1n + 1$

Ningcontent-ng-c282987731="" _ngghost-ng-c454405063="" class="inline ng-star-inserted">

n

O

$3n + 13n + 1$

films:

- Target Preparation: A dense polycrystalline target of the desired Langcontent-ng-c282987731="" _ngghost-ng-c454405063="" class="inline ng-star-inserted">

$n + 1n + 1$

Ningcontent-ng-c282987731="" _ngghost-ng-c454405063="" class="inline ng-star-inserted">

n

O

$3n + 13n + 1$

phase is synthesized, typically by solid-state reaction or the sol-gel method.

- Substrate Preparation: Single crystal substrates such as LaAlO

33

(LAO) or SrTiO

33

(STO) are commonly used. The substrate is heated to a temperature between 600-800°C in an oxygen atmosphere.[\[6\]](#)

- Deposition:
 - A high-power pulsed laser (e.g., KrF excimer laser) is focused onto the rotating target. The laser fluence is typically in the range of 1-3 J/cm

22

[6]

- The ablated material forms a plasma plume that expands towards the heated substrate.
- The deposition is carried out in a controlled oxygen partial pressure (e.g., 100-300 mTorr).
- Cooling: After deposition, the film is cooled down to room temperature in a high-pressure oxygen environment to ensure proper oxygenation.

MBE allows for atomic layer-by-layer growth, providing precise control over the film thickness and stoichiometry.

General Protocol for

$$n + 1n + 1$$

$$n$$

O

$$3n + 13n + 1$$

films:

- Source Materials: High-purity elemental lanthanum and nickel are evaporated from effusion cells. An ozone (O

3

) or atomic oxygen source is used to provide the reactive oxygen species.

- Substrate Preparation: Similar to PLD, single crystal substrates like LAO or STO are used, heated to a temperature of 600-750°C.[7]
- Growth Process:
 - The elemental fluxes from the effusion cells are carefully calibrated to achieve the desired stoichiometry.

- The growth is monitored in real-time using Reflection High-Energy Electron Diffraction (RHEED), which provides information about the surface crystallinity and growth mode.
- For layered RP phases, a shuttered growth technique is often employed, where the La and Ni sources are opened and closed sequentially to build the desired atomic layers.
- Cooling: The film is cooled down in an ozone or oxygen atmosphere.

Characterization Techniques

XRD is the primary tool for phase identification and crystal structure determination.

Typical Protocol for Powder XRD:

- Sample Preparation: A fine powder of the synthesized material is packed into a sample holder.
- Data Collection:
 - A diffractometer with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$) is commonly used.
 - The data is typically collected over a 2θ range of 20-80 degrees with a step size of 0.02 degrees.
- Data Analysis (Rietveld Refinement):
 - The collected diffraction pattern is analyzed using software like FULLPROF or GSAS.
 - Rietveld refinement is a powerful technique where a calculated diffraction pattern based on a known crystal structure model is fitted to the experimental data.^{[8][9]}
 - This allows for the precise determination of lattice parameters, atomic positions, and phase purity.^[8]

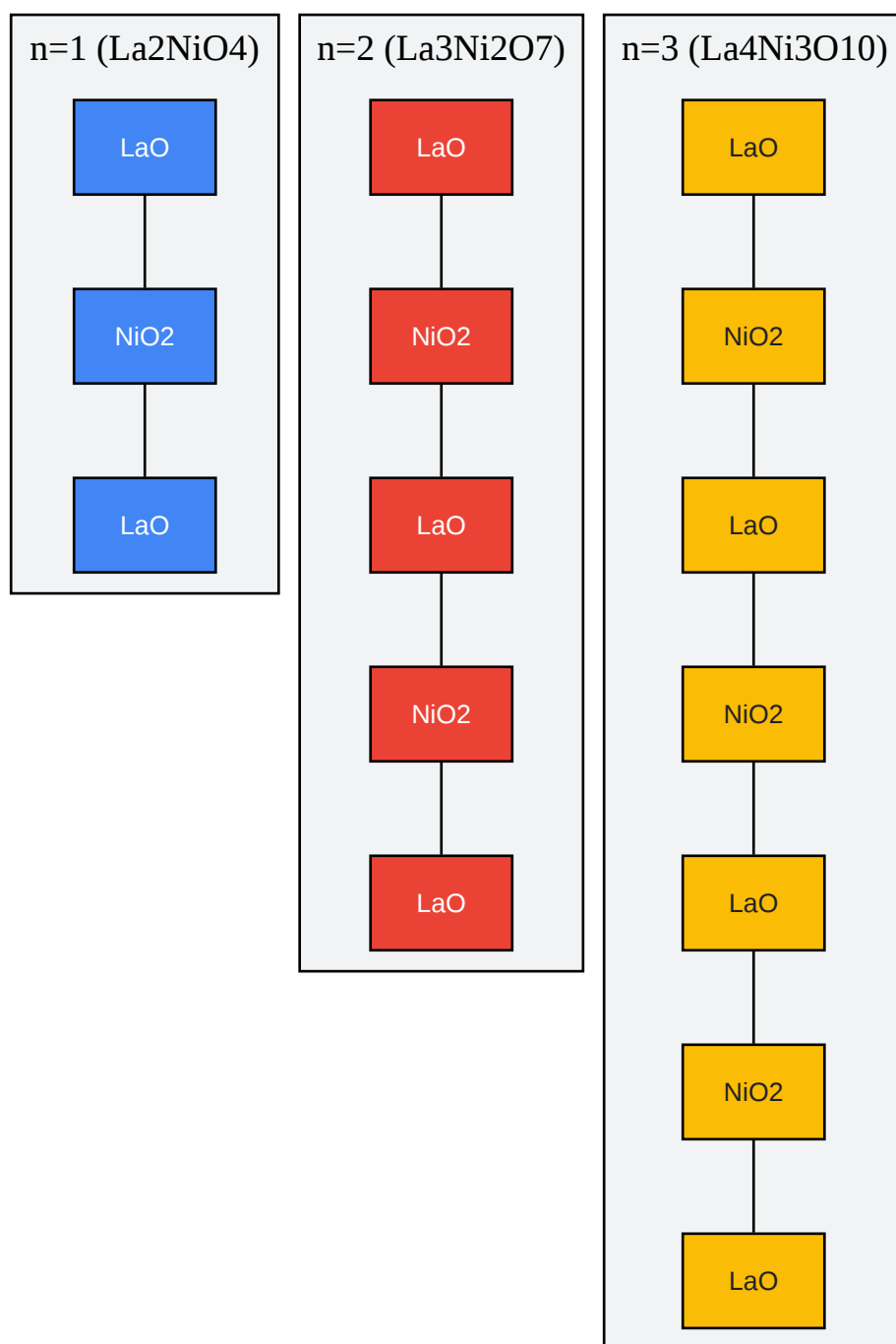
This is a standard technique for accurately measuring the electrical resistivity of materials, eliminating the influence of contact resistance.

General Protocol:

- **Sample Preparation:** The material is typically shaped into a rectangular bar or a thin film. Four electrical contacts are made on the sample in a linear and equidistant arrangement.
- **Measurement Setup:**
 - A constant DC current is passed through the two outer probes using a current source.
 - The voltage drop across the two inner probes is measured using a high-impedance voltmeter.^[10]
- **Resistivity Calculation:** The resistivity (ρ) is calculated using the formula: $\rho = (V/I) * C$ where V is the measured voltage, I is the applied current, and C is a geometric correction factor that depends on the sample dimensions and probe spacing.^[10]
- **Temperature Dependence:** The measurement is typically performed over a range of temperatures by placing the sample in a cryostat or a furnace to study the temperature-dependent resistivity.

Visualizations

Ruddlesden-Popper Crystal Structure



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Caption: Layered structure of $\text{La}_{n+1}\text{Ni}_n\text{O}_{3n+1}$

$n + 1n+1$

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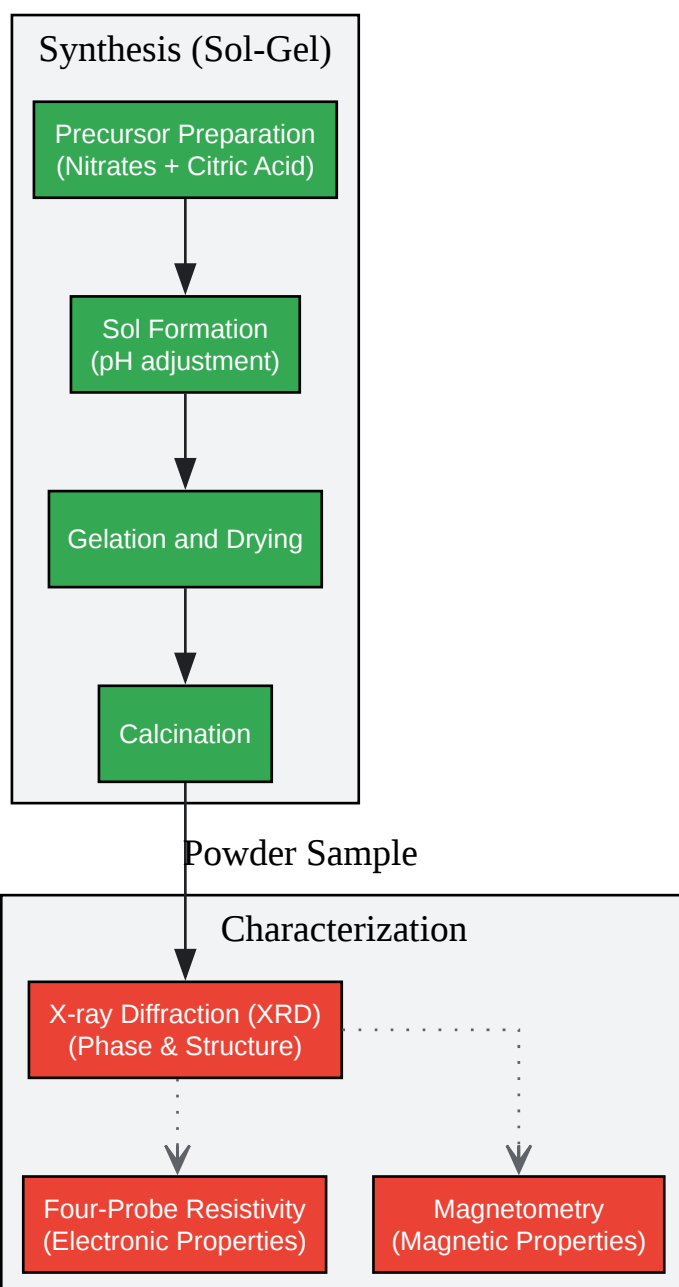
nn

O

$3n + 13n + 1$

for $n=1, 2$, and 3 .

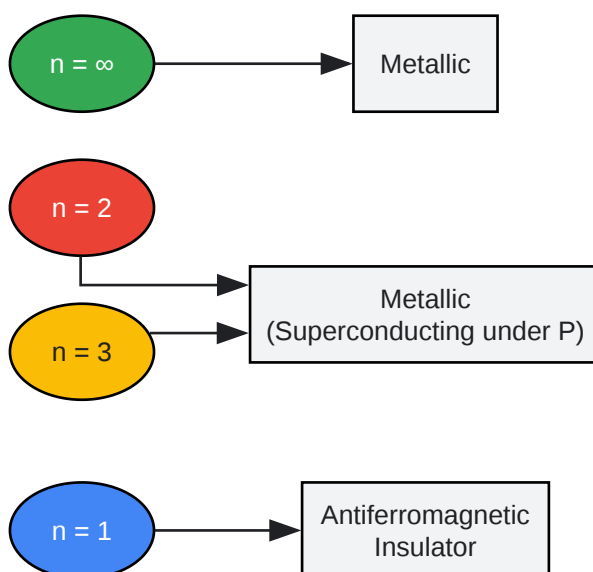
Experimental Workflow for Polycrystalline Synthesis and Characterization



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Caption: A typical workflow for the synthesis and characterization of polycrystalline lanthanum nickelates.

Relationship between 'n' and Physical Properties



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Caption: Correlation between the number of perovskite layers ('n') and the electronic properties.

Conclusion

The Ruddlesden-Popper phases of lanthanum nickelates represent a rich playground for solid-state chemistry and physics. The tunability of their properties with the number of perovskite layers, 'n', and the recent discovery of high-temperature superconductivity in the n=2 member under pressure, have opened up exciting new avenues for research. This guide provides a foundational understanding of these complex oxides, from their synthesis to their fundamental properties, and is intended to serve as a valuable resource for researchers in the field. Further exploration of these materials holds the promise of uncovering new physical phenomena and potentially leading to the development of novel electronic devices.

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